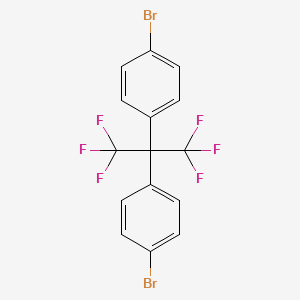

2,2-Bis(4-bromophenyl)hexafluoropropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRJZAJJZGTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551732 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88964-95-8 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Bis 4 Bromophenyl Hexafluoropropane

Direct Synthesis Approaches

Direct synthesis methods focus on the conversion of the hydroxyl groups of Bisphenol AF into bromine atoms. This transformation is a key step in modifying the chemical properties of the parent bisphenol, leading to a compound with distinct reactivity and potential applications in materials science and as a synthetic intermediate.

Reactions Involving Bisphenol-AF (2,2-Bis(4-hydroxyphenyl)hexafluoropropane)

The most straightforward route to 2,2-Bis(4-bromophenyl)hexafluoropropane involves the direct bromination of Bisphenol AF. This precursor is synthesized by the condensation of hexafluoroacetone (B58046) with phenol. prepchem.comgoogle.com The hydroxyl groups of Bisphenol AF, while less reactive than aliphatic alcohols, can undergo substitution reactions under specific conditions.

Phosphorus pentabromide (PBr₅) is a powerful brominating agent capable of converting both aliphatic and, under more forcing conditions, aromatic hydroxyl groups to bromides. manac-inc.co.jp The reaction with phenols is generally more complex than with alcohols and can lead to a mixture of products. stackexchange.com The proposed mechanism involves the initial formation of a phosphite (B83602) ester, which is subsequently converted to the aryl bromide.

While specific literature detailing the reaction of Bisphenol AF with PBr₅ is not abundant, the general reactivity of phenols with phosphorus halides suggests this as a viable, albeit potentially challenging, synthetic route. The reaction would likely require elevated temperatures to overcome the higher energy barrier associated with the cleavage of the strong C-O bond of the phenol.

Table 1: Postulated Reaction Parameters for PBr₅ Mediated Bromination of Bisphenol AF

| Parameter | Proposed Condition | Rationale |

| Stoichiometry | >2 equivalents of PBr₅ | To ensure complete bromination of both hydroxyl groups. |

| Temperature | Elevated (e.g., >100 °C) | To facilitate the cleavage of the aryl C-O bond. manac-inc.co.jp |

| Solvent | High-boiling, inert solvent | To maintain the reaction mixture in a liquid phase at elevated temperatures and to avoid side reactions. |

| Atmosphere | Inert (e.g., N₂, Ar) | To prevent the decomposition of PBr₅ by atmospheric moisture. |

The choice of solvent is critical in the bromination of phenols. The solvent not only dictates the solubility of the reactants but can also influence the reaction mechanism and the distribution of products. rsc.org For the bromination of Bisphenol AF with PBr₅, a high-boiling, non-polar, aprotic solvent would be preferable to prevent interference with the reactive brominating agent and to allow for the necessary high reaction temperatures.

Optimization of the reaction conditions would involve a systematic study of several parameters:

Temperature Profile: A gradual increase in temperature might be necessary to control the initial exothermic reaction and to then drive the reaction to completion.

Reaction Time: Sufficient time at the optimal temperature is required to ensure complete conversion and to minimize the formation of partially brominated intermediates.

Reagent Purity: The purity of both Bisphenol AF and phosphorus pentabromide is crucial, as impurities can lead to undesired side reactions and lower yields.

Table 2: Potential Solvents for the Bromination of Bisphenol AF

| Solvent | Boiling Point (°C) | Dielectric Constant | Rationale |

| Dichloromethane | 39.6 | 9.1 | Good solvent for many organic compounds, but its low boiling point may limit its use for reactions requiring high temperatures. |

| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent that can stabilize intermediates, potentially influencing reaction rates. chemrxiv.org |

| Toluene (B28343) | 110.6 | 2.4 | A non-polar solvent with a relatively high boiling point, suitable for reactions at elevated temperatures. |

| Chlorobenzene | 131.7 | 5.6 | A higher-boiling halogenated solvent that can be inert under the reaction conditions. |

Challenges and Limitations in Direct Bromination Techniques

The direct bromination of phenols, and by extension Bisphenol AF, is not without its challenges. The strong C-O bond in phenols makes nucleophilic substitution more difficult compared to aliphatic alcohols. Furthermore, the electron-rich aromatic ring is susceptible to electrophilic substitution, which can lead to the formation of undesired side products where bromine atoms are introduced onto the aromatic ring in addition to the replacement of the hydroxyl group.

The presence of the hexafluoroisopropylidene group in Bisphenol AF is strongly deactivating, which can reduce the propensity for electrophilic aromatic substitution. However, the harsh conditions required for the conversion of the hydroxyl groups may still lead to complex product mixtures. The potential for charring and decomposition at high temperatures is also a significant concern. manac-inc.co.jp The separation of the desired this compound from unreacted starting material, partially brominated intermediates, and other byproducts can be a significant purification challenge.

Indirect Synthesis and Functional Group Interconversion Strategies

Indirect synthetic routes offer an alternative approach to overcome the challenges associated with the direct bromination of Bisphenol AF. These strategies involve the synthesis of an intermediate compound with a functional group that is more readily converted to a bromine atom.

Routes Utilizing Formylphenyl Intermediates

One plausible indirect route involves the synthesis of 2,2-bis(4-formylphenyl)hexafluoropropane as a key intermediate. The formyl group (-CHO) can be introduced onto the aromatic rings of a suitable precursor, and this aldehyde functionality can then be converted to a bromine atom.

The synthesis of the formylphenyl intermediate could potentially be achieved through the formylation of a suitable aromatic precursor. However, the direct formylation of an electron-deficient system like that in the Bisphenol AF backbone would be challenging. A more viable approach would be to synthesize the diformyl compound from precursors that already contain the necessary carbon framework.

Once the 2,2-bis(4-formylphenyl)hexafluoropropane is obtained, its conversion to the dibromo derivative would require a multi-step process. A possible sequence could involve the oxidation of the aldehyde groups to carboxylic acids, followed by a Hunsdiecker-type reaction or a Barton-McCombie deoxygenation followed by bromination. However, these are complex, multi-step processes that may suffer from cumulative yield losses.

A more direct, albeit still challenging, approach for the conversion of an aryl aldehyde to an aryl bromide is not a common transformation in organic synthesis, and would likely require the development of novel methodologies. Given the complexities and the lack of established protocols for this specific transformation on this substrate, this indirect route remains a more theoretical than a practically established pathway for the synthesis of this compound.

Another potential indirect route, which avoids the formyl intermediate, is the Sandmeyer reaction. nih.gov This would involve the synthesis of 2,2-bis(4-aminophenyl)hexafluoropropane (B111133), followed by diazotization of the amino groups and subsequent treatment with a copper(I) bromide salt. This classical method is a well-established and reliable way to introduce bromine onto an aromatic ring. The synthesis of the diamino precursor would be a critical first step in this synthetic sequence.

Preparation via Organometallic Reactions (e.g., Lithiation and Halogenation)

The synthesis of this compound can be effectively achieved through the application of organometallic chemistry, a field that provides a powerful toolkit for the formation of carbon-carbon bonds. A prominent strategy involves the reaction of an organolithium reagent with a suitable electrophilic hexafluoropropane source.

A plausible and efficient route commences with the generation of 4-bromophenyllithium. This is typically prepared through a lithium-halogen exchange reaction, where a precursor such as 1,4-dibromobenzene (B42075) is treated with an organolithium reagent, most commonly n-butyllithium. This exchange is highly efficient and proceeds at low temperatures, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent unwanted side reactions.

The resulting 4-bromophenyllithium is a potent nucleophile. The subsequent and crucial step involves the addition of this organolithium species to hexafluoroacetone. The highly electrophilic carbonyl carbon of hexafluoroacetone is readily attacked by the nucleophilic carbon of the 4-bromophenyllithium. To achieve the desired 2,2-disubstituted product, a stoichiometric equivalent of two moles of the organolithium reagent per mole of hexafluoroacetone is required. The reaction is meticulously controlled at low temperatures to manage its exothermicity.

Following the nucleophilic addition, an aqueous workup is performed to protonate the intermediate dialkoxide, yielding the tertiary alcohol, 2,2-Bis(4-bromophenyl)hexafluoropropan-2-ol. While this is a stable compound, the target molecule is this compound. The final step would typically involve a dehydroxylation, which can be challenging.

An alternative and more direct conceptual approach, though less commonly documented for this specific molecule, would involve the generation of a dilithiated 2,2-diphenylhexafluoropropane intermediate, followed by a double halogenation step. However, the selective formation of such a dianion in the desired positions can be complex and may lead to a mixture of products. Therefore, the nucleophilic addition of a pre-formed aryl-lithium reagent to a hexafluorinated electrophile remains a more controlled and practical synthetic strategy.

Detailed research findings on analogous reactions underscore the importance of stringent anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive organolithium intermediates.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,4-Dibromobenzene | n-Butyllithium | - | Diethyl Ether | -78 to 0 | 4-Bromophenyllithium | High |

| 4-Bromophenyllithium | Hexafluoroacetone | - | Tetrahydrofuran | -78 to rt | 2,2-Bis(4-bromophenyl)hexafluoropropan-2-ol | Moderate-High |

Control of Regioselectivity in Synthesis

The regioselectivity in the synthesis of this compound is fundamentally dictated by the choice of the starting materials. The "para" positioning of the bromine atoms on the two phenyl rings is a critical structural feature, and ensuring this specific arrangement is a key consideration in the synthetic design.

In the context of the organometallic route described above, the regioselectivity is unequivocally established by the use of a para-substituted precursor, namely 1,4-dibromobenzene, for the generation of the organolithium reagent. The lithium-halogen exchange reaction with n-butyllithium occurs at one of the bromine-substituted carbon atoms, leading to the formation of 4-bromophenyllithium. The bromine atom at the fourth position of the phenyl ring remains intact and is carried through the subsequent reaction with hexafluoroacetone.

This pre-defined substitution pattern on the aromatic ring of the nucleophile is the primary method for controlling the regiochemical outcome of the final product. The reaction mechanism of the nucleophilic addition of the organolithium reagent to the carbonyl group of hexafluoroacetone does not involve substitution on the aromatic ring itself. Therefore, there is no risk of generating ortho- or meta-isomers during this step. The carbon-carbon bond formation occurs exclusively between the lithiated carbon of the phenyl ring and the carbonyl carbon of hexafluoroacetone.

Alternative synthetic strategies, such as the direct electrophilic bromination of 2,2-diphenylhexafluoropropane, would present significant challenges in controlling regioselectivity. The hexafluoroisopropylidene group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct bromination would likely lead to the formation of the 2,2-bis(3-bromophenyl)hexafluoropropane isomer, rather than the desired 4-bromo substituted product. This underscores the strategic advantage of the organometallic approach, where the regiochemistry is locked in from the outset by the choice of the aryl halide precursor.

Chemical Reactivity and Derivatization Strategies of 2,2 Bis 4 Bromophenyl Hexafluoropropane

Aromatic Substitution Reactions

The reactivity of the aryl-bromide bonds and the aromatic C-H bonds in 2,2-bis(4-bromophenyl)hexafluoropropane is a central aspect of its chemistry. The strong electron-withdrawing nature of the -C(CF₃)₂- group plays a pivotal role in dictating the pathways of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of this compound, particularly in the synthesis of high-performance polymers such as poly(arylene ether)s. The hexafluoroisopropylidene group is a potent activating group for SNAr reactions. By withdrawing electron density from the aromatic rings, it renders the carbon atoms attached to the bromine atoms more electrophilic and susceptible to attack by nucleophiles. This activation is crucial as aryl bromides are typically less reactive in SNAr than their fluoro or chloro counterparts.

The most prominent application of this reactivity is in nucleophilic aromatic substitution polymerization. In this process, this compound can react with a variety of bisphenols in the presence of a base to form poly(arylene ether)s. The reaction proceeds via the displacement of the bromide ions by the phenoxide nucleophiles generated in situ.

A typical polymerization reaction can be represented as follows:

n Br-Ph-C(CF₃)₂-Ph-Br + n HO-Ar-OH + Base → [-O-Ph-C(CF₃)₂-Ph-O-Ar-]n + 2n Base·HBr

The choice of solvent, base, and reaction temperature is critical for achieving high molecular weight polymers. Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and sulfolane. The reaction is typically carried out at elevated temperatures to ensure the solubility of the growing polymer chain and to facilitate the displacement of the bromide leaving group.

| Bisphenol Reactant | Base | Solvent | Temperature (°C) | Resulting Polymer |

| Bisphenol A | K₂CO₃ | NMP/Toluene (B28343) | 160-190 | Poly(arylene ether) |

| 4,4'-Biphenol | K₂CO₃ | DMAc/Toluene | 160-190 | Poly(arylene ether) |

| 4,4'-(Hexafluoroisopropylidene)diphenol | CsF | Sulfolane | 180-220 | Fluorinated Poly(arylene ether) |

| 9,9-Bis(4-hydroxyphenyl)fluorene | K₂CO₃ | NMP/Toluene | 170-200 | Poly(arylene ether) with cardo group |

This is an interactive data table based on typical conditions for nucleophilic aromatic substitution polymerization of analogous dihaloarenes.

In contrast to its enhanced reactivity in nucleophilic substitutions, the aromatic rings of this compound are significantly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. This deactivation stems from the powerful inductive electron-withdrawing effect of the hexafluoroisopropylidene bridge and the bromine atoms. masterorganicchemistry.comnumberanalytics.combrainly.comminia.edu.eg These groups reduce the electron density of the benzene (B151609) rings, making them less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnumberanalytics.combrainly.comminia.edu.eg

Due to this low reactivity, electrophilic aromatic substitution is not a common strategy for the derivatization of this compound.

Metal-Catalyzed Coupling Reactions

The carbon-bromine bonds in this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of novel materials with tailored properties.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. mdpi.com In the context of this compound, this reaction can be employed in a polycondensation reaction, known as Suzuki polycondensation, to synthesize conjugated polymers. researchgate.net By reacting this compound with a diboronic acid or a diboronic ester in the presence of a palladium catalyst and a base, polymers with an extended π-conjugated system can be obtained.

The general scheme for the Suzuki polycondensation is as follows:

n Br-Ph-C(CF₃)₂-Ph-Br + n (HO)₂B-Ar-B(OH)₂ + Base → [-Ph-C(CF₃)₂-Ph-Ar-]n + 2n B(OH)₂Br·Base

The properties of the resulting polymer, such as its solubility, thermal stability, and optoelectronic characteristics, can be fine-tuned by the choice of the diboronic acid comonomer.

| Diboronic Acid Monomer | Palladium Catalyst | Base | Solvent | Resulting Polymer Type |

| 1,4-Benzenediboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Conjugated Polymer |

| 4,4'-Biphenyldiboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Extended Conjugated Polymer |

| 2,5-Thiophenediboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | Donor-Acceptor Polymer |

| 9,9-Dioctylfluorene-2,7-diboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Blue-Emitting Conjugated Polymer |

This is an interactive data table illustrating potential Suzuki polycondensation reactions based on established methodologies.

Beyond the Suzuki-Miyaura reaction, the bromine atoms of this compound allow for its participation in other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene. By using a divinyl compound as the coupling partner, this compound can be used to synthesize polymers containing vinylene linkages. organic-chemistry.orgbeilstein-journals.orgmdpi.comuwindsor.ca

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne. Polymerization with a diethynyl comonomer can lead to the formation of polymers with arylene-ethynylene units, which are often of interest for their electronic and optical properties. mdpi.commdpi.comresearchgate.net

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. Using a diamine as the coupling partner would result in the synthesis of poly(arylene amine)s.

These palladium-catalyzed reactions significantly expand the range of polymeric structures that can be synthesized from this compound, offering pathways to materials with diverse functionalities.

The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides to form a biaryl linkage, represents another potential derivatization strategy for this compound. organic-chemistry.org This reaction could be employed in an intramolecular fashion to create a strained cyclic structure, or more commonly, in an intermolecular polymerization.

In an Ullmann polycondensation, this compound would undergo self-coupling in the presence of a copper catalyst at high temperatures to produce a poly(phenylene) containing the hexafluoroisopropylidene linkage.

n Br-Ph-C(CF₃)₂-Ph-Br + Cu → [-Ph-C(CF₃)₂-Ph-]n + n CuBr₂

While the classic Ullmann reaction often requires harsh conditions, modern modifications with various ligands and catalyst systems have made this transformation more accessible under milder conditions. The Ullmann coupling provides a direct route to polyphenylene-type structures from this compound, which can be advantageous for creating highly rigid and thermally stable polymers.

Transformations to Other Functionalized Derivatives

The bromine atoms in this compound serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a wide range of functionalized derivatives. These derivatives are valuable monomers for the production of high-performance polymers and as intermediates in the synthesis of specialty chemicals. The following sections detail the strategies for converting the dibromo compound into carboxyphenyl, isocyanatophenyl, aminophenyl, aminophenoxy-phenyl, and other halogenated analogues.

Synthesis of Carboxyphenyl Analogues

The conversion of this compound to its dicarboxylic acid analogue, 2,2-bis(4-carboxyphenyl)hexafluoropropane (B75619), is a key transformation for producing monomers for polyesters, polyamides, and other condensation polymers. While direct oxidation of the bromo- C-H bond is not feasible, several indirect methods can be employed.

One common strategy involves a two-step process starting from the more readily available 2,2-bis(4-methylphenyl)hexafluoropropane. This precursor can be oxidized to 2,2-bis(4-carboxyphenyl)hexafluoropropane using strong oxidizing agents. For instance, oxidation with chromium trioxide (CrO₃) in glacial acetic acid has been reported to yield the desired dicarboxylic acid google.com.

Alternatively, the bromo-functional group can be converted to a carboxylic acid moiety through organometallic intermediates. The formation of a di-Grignard reagent from this compound by reaction with magnesium, followed by quenching with carbon dioxide, is a plausible route. This method is widely used for the carboxylation of aryl halides.

Another powerful technique is palladium-catalyzed carbonylation. In this reaction, the aryl bromide is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. By using a water source or a protected equivalent, the carboxylic acid can be obtained. This method often proceeds under milder conditions than Grignard-based carboxylations and is tolerant of a wider range of functional groups.

| Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 2,2-Bis(4-methylphenyl)hexafluoropropane | Oxidation | CrO₃, Acetic Acid | 2,2-Bis(4-carboxyphenyl)hexafluoropropane |

| This compound | Grignard Carboxylation | Mg, CO₂ | 2,2-Bis(4-carboxyphenyl)hexafluoropropane |

| This compound | Palladium-Catalyzed Carbonylation | CO, Pd catalyst, H₂O | 2,2-Bis(4-carboxyphenyl)hexafluoropropane |

Preparation of Isocyanatophenyl Derivatives

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a valuable monomer for the synthesis of polyurethanes and polyimides with enhanced thermal stability and flame retardancy due to the fluorine content. The synthesis of this diisocyanate from this compound typically involves the intermediacy of the corresponding diamine, 2,2-bis(4-aminophenyl)hexafluoropropane (B111133).

The most direct industrial route from the diamine is phosgenation, which involves reacting 2,2-bis(4-aminophenyl)hexafluoropropane with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction is generally high-yielding but requires handling of highly toxic reagents.

Alternative, "phosgene-free" routes often proceed via the dicarboxylic acid or its derivatives. For instance, the Curtius rearrangement of a diacyl azide (B81097), derived from the dicarboxylic acid, yields the diisocyanate. Similarly, the Hofmann rearrangement of a diamide (B1670390) or the Lossen rearrangement of a dihydroxamic acid derivative can also be employed to generate the isocyanate functionality. These methods offer advantages in terms of safety, although they may involve more synthetic steps.

| Intermediate | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 2,2-Bis(4-aminophenyl)hexafluoropropane | Phosgenation | COCl₂ or Triphosgene | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane |

| 2,2-Bis(4-carboxyphenyl)hexafluoropropane | Curtius Rearrangement | Acyl azide formation, then thermal or photochemical rearrangement | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane |

| 2,2-Bis(4-carbamoylphenyl)hexafluoropropane | Hofmann Rearrangement | Br₂, NaOH | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane |

| 2,2-Bis(4-hydroxamoylphenyl)hexafluoropropane | Lossen Rearrangement | Activation of hydroxamic acid, then rearrangement | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane |

Generation of Aminophenyl and Aminophenoxy-phenyl Analogues

The amino-functionalized derivatives of 2,2-bis(phenyl)hexafluoropropane are crucial monomers for high-performance polyimides and other specialty polymers. Both direct amination of the bromo-compound and the formation of ether linkages to aminophenols are important strategies.

The direct conversion of this compound to 2,2-bis(4-aminophenyl)hexafluoropropane can be achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the aryl bromide with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific conditions.

The synthesis of 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) involves the formation of an ether linkage. A common method is the nucleophilic aromatic substitution reaction between this compound and 4-aminophenol. This reaction is typically carried out in a polar aprotic solvent in the presence of a base, such as potassium carbonate, to deprotonate the phenol. Copper-catalyzed Ullmann condensation is another effective method for forming this diaryl ether bond.

| Target Compound | Reaction Type | Key Reagents |

|---|---|---|

| 2,2-Bis(4-aminophenyl)hexafluoropropane | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, ammonia or equivalent |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | Nucleophilic Aromatic Substitution | 4-Aminophenol, K₂CO₃, polar aprotic solvent |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | Ullmann Condensation | 4-Aminophenol, Cu catalyst, base |

Formation of Other Halogenated Variants (e.g., Iodo-derivatives)

Replacing the bromine atoms with other halogens, particularly iodine, can be advantageous for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides. The conversion of this compound to 2,2-bis(4-iodophenyl)hexafluoropropane is typically achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.

This transformation can be effectively catalyzed by copper(I) iodide in the presence of a diamine ligand, with sodium iodide as the iodine source. The reaction is typically carried out in a high-boiling solvent like dioxane at elevated temperatures. organic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction. organic-chemistry.org Nickel complexes have also been shown to catalyze this type of halogen exchange.

More recently, photo-induced, metal-free methods for the iodination of aryl halides have been developed. These reactions proceed at room temperature under UV irradiation, using sodium iodide and a catalytic amount of molecular iodine, offering a milder alternative to metal-catalyzed processes. springernature.com

| Reaction Type | Catalyst/Promoter | Iodine Source | Typical Conditions |

|---|---|---|---|

| Copper-Catalyzed Finkelstein Reaction | CuI, diamine ligand | NaI | Dioxane, 110 °C |

| Nickel-Catalyzed Finkelstein Reaction | Nickel bromide, tri-n-butylphosphine | KI | High temperature |

| Photo-induced Finkelstein Reaction | I₂ (catalytic) | NaI | UV light, room temperature |

Polymer Chemistry and Advanced Materials Applications of 2,2 Bis 4 Bromophenyl Hexafluoropropane and Its Derivatives

Role as a Monomer or Co-Monomer in Polymer Synthesis

The application of 2,2-Bis(4-bromophenyl)hexafluoropropane in polymer science is primarily as a foundational intermediate for creating monomers tailored for specific polymerization reactions. Its rigid, kinked structure, combined with the bulky, electron-withdrawing trifluoromethyl groups, is a recurring motif in advanced polymers designed for demanding applications in aerospace, electronics, and membrane separations.

Polyimides are a class of polymers renowned for their exceptional thermal and chemical resistance. However, traditional aromatic polyimides often suffer from poor solubility and processability. The incorporation of the hexafluoroisopropylidene (6F) moiety, derived from this compound, is a well-established strategy to overcome these limitations. The synthesis pathway involves the conversion of the bromo-compound into a diamine monomer, most notably 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (BDAF) or 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) (6F-amine). nbinno.comcore.ac.uk These fluorinated diamines are then reacted with various aromatic tetracarboxylic dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a two-step polycondensation reaction to yield high-performance polyimides. kpi.uamdpi.com

The introduction of the bulky 6F group into the polymer backbone effectively disrupts the intermolecular charge-transfer complex formation and reduces the efficiency of chain packing. researchgate.net This structural modification lessens the strong inter-chain forces that typically render aromatic polyimides insoluble. Consequently, polyimides derived from BDAF and other related monomers exhibit significantly improved solubility in a range of common organic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even lower-boiling-point solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607). researchgate.netkoreascience.kr This enhanced solubility is critical for processing, as it allows for the formation of uniform, flexible, and transparent films through solution-casting techniques. researchgate.net

The versatility of this compound extends to the synthesis of poly(ester-imide)s and polyesters. For these applications, the bromo-compound is typically converted into a diol or a dicarboxylic acid monomer. A key intermediate is 2,2-bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF (BPAF). BPAF can be synthesized from the bromo-precursor and subsequently used in polycondensation reactions.

In polyester (B1180765) synthesis, BPAF is reacted with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) to form aromatic polyesters. These polyesters benefit from the 6F group, displaying high thermal stability and chemical resistance. For poly(ester-imide)s, a multi-step synthesis can be employed where a diamine derived from the bromo-compound is first reacted with a dianhydride to form an intermediate, which is then polymerized with a diol like BPAF. ijsrst.com The resulting polymers combine the excellent thermal properties of polyimides with the improved processability associated with polyesters.

In the field of polyurethanes, derivatives of this compound are used to introduce fluorine into the polymer backbone, thereby enhancing thermal stability, chemical inertness, and hydrophobicity. The primary route involves converting the bromo-compound into the diol monomer, Bisphenol AF. This fluorinated diol can then react with various diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI) or toluene (B28343) 2,4-diisocyanate (TDI), to form polyurethanes. mdpi.com

Alternatively, diamine derivatives like 2,2-bis(4-aminophenyl)hexafluoropropane can be employed as chain extenders in the synthesis of poly(urethane-urea)s. researchgate.netnih.gov The incorporation of these rigid and bulky fluorinated chain extenders into the hard segments of the polyurethane structure leads to materials with low surface energy, low water absorption, and good thermal stability. researchgate.net Research has shown that polyurethanes containing these fluorinated moieties also exhibit improved flame resistance. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. mdpi.comnih.gov The design of COFs relies on the use of symmetric molecular building blocks, or ligands, that undergo reversible reactions to form extended, periodic networks.

This compound is an excellent starting material for the synthesis of C2-symmetric ligands for COF construction. The two bromine atoms can be readily transformed into a variety of functional groups required for COF synthesis, such as:

Boronic acids: Through lithium-halogen exchange followed by reaction with a trialkyl borate, the corresponding diboronic acid can be formed. This is a common reactive group for forming boronate-ester linked COFs.

Aldehydes: The bromo groups can be converted to aldehydes, which are used to synthesize imine-linked or β-ketoenamine-linked COFs. mdpi.com

Amines: Conversion to the diamine allows for participation in the synthesis of imide-linked or imine-linked COFs.

Furthermore, the parent compound, this compound, can be used directly as a co-monomer in transition-metal-catalyzed cross-coupling reactions, such as Suzuki polycondensation. chemrxiv.org By reacting with a diboronic acid co-monomer, this process can yield fully aromatic, conjugated polymers with the 6F group integrated into the backbone, which can be considered one-dimensional COFs or precursors for more complex frameworks.

Incorporation into High-Performance Polyimides

Structure–Property Relationships in Derived Polymeric Systems

The incorporation of the 2,2-bis(phenyl)hexafluoropropane backbone, particularly the hexafluoroisopropylidene -(C(CF₃)₂)- moiety, into polymer chains imparts a unique and highly desirable set of properties. This section explores the fundamental relationships between this specific chemical structure and the resulting dielectric, thermal, solubility, and optical characteristics of the derived polymeric systems.

Influence of Hexafluoroisopropylidene Moiety on Dielectric Properties

The hexafluoroisopropylidene (6F) group plays a pivotal role in tailoring the dielectric properties of advanced polymers. Its presence significantly reduces both the dielectric constant and dielectric loss, making these materials prime candidates for applications in microelectronics and high-frequency communications.

Research has demonstrated that polyimides synthesized from 6F-containing monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), consistently exhibit lower dielectric constants compared to their non-fluorinated analogues. rsc.orgresearchgate.net For instance, fluorinated polyimides have been developed with dielectric constants ranging from 2.69 to 2.85 at 1 MHz. rsc.org Star-branched fluorinated polyimides have also shown low dielectric constants of 2.72–3.12 and low dielectric losses of 0.0028–0.0040 at 1000 kHz. Furthermore, some polyimides derived from 6F-containing diamines and dianhydrides have achieved dielectric constants as low as 2.84–3.61 at 10 kHz. ntu.edu.tw

In the field of high-frequency communication, such as 5G technology and beyond, materials with low permittivity (dielectric constant) and low loss are essential to minimize signal delay, power dissipation, and crosstalk. Commercial polyimide films often have dielectric constants above 3.0, which can be insufficient for high-frequency applications. The incorporation of the hexafluoroisopropylidene moiety is a key strategy to meet these demanding requirements.

The low dielectric constant and dissipation factor of 6F-containing polyimides make them highly suitable for use as insulating dielectrics in high-frequency microelectronic devices. The reduced permittivity allows for faster signal propagation and improved signal integrity. These fluorinated polymers are promising candidates for wafer-level packaging, flexible printed circuits, and as substrates for antennas in advanced communication systems.

Effects on Thermal Stability and Oxidative Resistance of Polymers

The introduction of the hexafluoroisopropylidene group not only enhances dielectric properties but also contributes positively to the thermal and oxidative stability of polymers. tandfonline.com Aromatic polyimides are renowned for their thermal robustness, and the inclusion of the 6F moiety generally maintains or even improves these characteristics.

The high bond energy of the carbon-fluorine (C-F) bond imparts exceptional chemical and thermal resistance. membrane-solutions.com Polymers containing the 6F group exhibit high glass transition temperatures (Tg) and excellent thermal stability, with 5% weight loss temperatures (T₅%) often exceeding 500°C in both nitrogen and air atmospheres. rsc.orgnih.gov For example, a series of fluorinated polyimides with multiple bulky pendant groups showed T₅% values in the range of 551–561°C in nitrogen and 515–520°C in air. rsc.org Similarly, other studies have reported T₅% values over 510°C and glass transition temperatures above 350°C for 6F-containing polyimides. nih.govmdpi.com However, some research indicates that while the 6F group enhances stability, it may also increase the rate of degradation upon exposure to UV radiation. dtic.mildtic.mil

Modulation of Polymer Solubility and Film-Forming Properties

A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing. tandfonline.com The hexafluoroisopropylidene group effectively addresses this issue. Its bulky, three-dimensional structure introduces a "kink" in the polymer backbone, preventing the close packing of polymer chains that leads to high crystallinity and insolubility. acs.org

This disruption of intermolecular forces enhances the solubility of the polymers in a variety of organic solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like chloroform and tetrahydrofuran (THF). rsc.orgntu.edu.twmdpi.com The improved solubility is highly advantageous, as it allows for the processing of fully imidized polymers via solution-casting techniques. This avoids the need for complex multi-step thermal curing of precursor poly(amic acid) solutions. The resulting polymer solutions can be used to fabricate high-quality, flexible, and strong films. rsc.orgnih.gov

Contributions to Optical Transparency and Refractive Index Control

Traditional aromatic polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between electron-donating diamine and electron-accepting dianhydride moieties. scielo.br The hexafluoroisopropylidene group significantly improves optical transparency by mitigating CTC formation. The strong electron-withdrawing nature of the -CF₃ groups reduces the electron-donating ability of the polymer chain, while the bulky structure physically separates the chains, further hindering CTC interactions. acs.orgntu.edu.tw

Consequently, polymers derived from this compound and its derivatives are often colorless and exhibit high optical transparency in the visible spectrum, with low UV-cutoff wavelengths, typically in the range of 327 to 367 nm. rsc.orgmdpi.com For example, certain fluorinated polyimide films have shown transmittances higher than 74% at a wavelength of 450 nm. nih.govmdpi.com

Enhancement of Free Volume and Gas Permeability in Polymeric Membranes

The introduction of the hexafluoroisopropylidene group into polymer chains, such as in polyimides, is a well-established strategy to enhance gas separation performance. This enhancement is primarily attributed to the disruption of efficient polymer chain packing, which in turn increases the fractional free volume (FFV) of the material. The bulky trifluoromethyl (-CF₃) groups create steric hindrance, preventing polymer chains from arranging in a dense, compact manner. This inefficient packing results in a greater volume of intermolecular voids, or free volume, within the polymer matrix.

An increased FFV facilitates the transport of gas molecules through the polymer membrane. The relationship between the chemical structure of polyimides and their gas permeation properties has been extensively studied. For instance, polyimides derived from 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), a derivative of the core structure , consistently exhibit high gas permeabilities. nih.gov The bulky -C(CF₃)₂- linker in 6FDA increases the rigidity of the polymer backbone and simultaneously increases the free volume. nih.gov

Research on thermally rearranged (TR) polymers synthesized from polyimides containing the hexafluoroisopropylidene group further illustrates this principle. The thermal rearrangement process can lead to a significant increase in FFV. For example, a polyimide precursor with an FFV of 15% saw it increase to 20% after thermal rearrangement at 450 °C. ibm.com This structural change resulted in a dramatic rise in gas permeability; CO₂ permeability, for instance, increased from 12 Barrer in the precursor to 410 Barrer in the TR polymer. ibm.com This increase is largely due to a significant enhancement in gas diffusivity, which is directly linked to the increased free volume. ibm.com The introduction of bulky substituents is a known method to increase both free volume and permeability. rsc.org

The table below presents typical gas permeability data for a polyimide membrane containing the hexafluoroisopropylidene moiety, demonstrating its high permeability to various gases.

Table 1: Gas Permeability in a 6FDA-based Polyimide Membrane Data synthesized from literature for illustrative purposes.

| Gas | Permeability (Barrer) |

|---|---|

| He | 32.56 |

| H₂ | - |

| CO₂ | 15.00 |

| O₂ | 3.67 |

| N₂ | 0.85 |

| CH₄ | - |

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Impact on Mechanical Properties (e.g., Tensile Strength, Modulus)

Polymers derived from 2,2-bis(phenyl)hexafluoropropane, particularly aromatic polyimides, are known for their excellent mechanical properties, including high tensile strength and modulus. researchgate.net These characteristics are a direct result of the rigid aromatic backbone inherent in polyimide chemistry. The incorporation of the hexafluoroisopropylidene group contributes to maintaining this rigidity while also influencing other properties.

While the primary role of the -C(CF₃)₂- group is to increase free volume and solubility, it does not typically detract from the polymer's mechanical robustness. Studies on polyimides synthesized from analogous monomers, such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, show that the resulting films possess impressive mechanical strength. For instance, an initial polyimide film can exhibit a tensile strength of 98 MPa and a tensile modulus of 2.0 GPa. These properties can even be enhanced through post-synthesis treatments. Irradiation of such a polyimide film with a 50 kGy dose was found to increase the tensile strength to a maximum of 135 MPa and the tensile modulus to 2.9 GPa, representing increases of 37.8% and 45.0%, respectively. mdpi.com This demonstrates the inherent strength and durability of the polymer backbone containing the hexafluoroisopropylidene linkage.

The table below summarizes the effect of Co-irradiation on the mechanical properties of a polyimide film based on a hexafluoropropane-containing diamine.

Table 2: Mechanical Properties of a Polyimide Film Under Various Irradiation Doses

| Irradiation Dose (kGy) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 98 | 2.0 | 8.3 |

| 20 | 109 | 2.3 | 11.5 |

| 50 | 135 | 2.9 | 16.2 |

| 100 | 128 | 2.7 | 14.6 |

Data derived from a study on polyimide synthesized from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.

Functional Materials Development and Technological Applications

Materials for Telecommunication and Electronic Devices

In the field of telecommunications and high-frequency electronics, materials with a low dielectric constant (Dk) and low dissipation factor (Df) are essential to minimize signal delay, crosstalk, and power dissipation. mdpi.com Fluorinated polyimides derived from monomers containing the 2,2-bis(phenyl)hexafluoropropane structure are prime candidates for these applications. The presence of fluorine, with its high electronegativity and large volume, reduces the polarizability of the polymer chains and increases the free volume. mdpi.com Both of these factors contribute to a significant reduction in the material's dielectric constant. mdpi.com

Research has shown that introducing trifluoromethyl (-CF₃) groups is an effective method for lowering the Dk of polyimides. mdpi.com Polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various diamines exhibit dielectric constants significantly lower than conventional polyimides. For example, a polyimide film containing the -C(CF₃)₂- group can have a dielectric constant of 2.89 and a dissipation factor of 0.02 at 1 Hz. researchgate.net By carefully designing the polymer architecture, even lower values can be achieved. Some fluorinated polyimides report dielectric constants as low as 2.60 and dissipation factors of 0.00337 at 10 GHz. eurekalert.orgmiragenews.com The creation of porous structures within these fluorinated polyimide films can further reduce the dielectric constant to values approaching 1.51. mdpi.com

Table 3: Dielectric Properties of Various Fluorinated Polyimide Films

| Polymer System | Frequency | Dielectric Constant (Dk) | Dissipation Factor (Df) |

|---|---|---|---|

| PIe (contains -C(CF₃)₂) | 1 Hz | 2.89 | 0.0202 |

| PIf (contains -C(CF₃)₂) | 1 Hz | 2.78 | 0.0136 |

| Fluorinated PI | 10 GHz | 2.60 | 0.00337 |

| Porous Fluorinated PI (71% porosity) | 100 kHz | 1.51 | - |

| Porous Fluorinated PI (48% porosity) | 10 GHz | 2.48 | - |

Data compiled from multiple sources. mdpi.comresearchgate.neteurekalert.orgmiragenews.com

Polymers for Capacitive Energy Storage Applications

The same low dielectric constant and high insulating strength that make fluorinated polyimides suitable for telecommunications also make them promising materials for high-energy-density capacitors. Aromatic polyimides are of great interest as capacitor dielectrics due to their excellent thermal and mechanical stability, which allows for operation at higher temperatures compared to polymers like polypropylene. researchgate.net

While a low dielectric constant is beneficial for signal transmission, for energy storage applications (capacitors), a high dielectric constant is often desirable as it allows for more charge to be stored. However, the high breakdown strength and low dielectric loss of fluorinated polyimides are critical advantages. The incorporation of functional fillers into a fluorinated polyimide matrix is a strategy to enhance dielectric properties for energy storage. For instance, composite films made from polyimide and reduced fluorinated graphene have shown a dramatic increase in dielectric permittivity. A pure polyimide film with a dielectric permittivity of 3.47 and an energy storage density of 0.664 J/cm³ was enhanced to a permittivity of 235.74 and an energy density of 5.651 J/cm³ with the addition of the filler. mdpi.comresearchgate.net This demonstrates the potential of using the robust and stable fluorinated polyimide as a matrix for high-performance dielectric composites for energy storage.

Development of Substrates for Solar Cells and Photovoltaic Technologies

Flexible, lightweight, and transparent substrates are crucial for the next generation of photovoltaic technologies, such as flexible solar cells. Polyimides are a leading class of materials for these applications due to their high thermal stability, excellent mechanical properties, and chemical resistance. nih.govresearchgate.net The development of colorless polyimides (CPIs) has been a key focus, as traditional aromatic polyimides often have a yellowish color that reduces optical transmittance.

Incorporating fluorine-containing moieties, such as the 2,2-bis(phenyl)hexafluoropropane group, is a common strategy to improve the optical transparency of polyimides. mdpi.com These groups disrupt the formation of charge-transfer complexes that cause coloration, leading to highly transparent films. nih.gov Fluorinated polyimides can exhibit high transmittance (above 80-90%) in the visible light spectrum. nih.govnih.gov Furthermore, their high thermal stability (decomposition temperatures often above 500°C) is essential for withstanding the high temperatures used in solar cell manufacturing processes. rsc.org The combination of flexibility, high transparency, and thermal stability makes polyimides derived from this compound and its analogs excellent candidates for substrates in modern photovoltaic technologies. nih.govkonlidainc.complastics-technology.com

Creation of Nanofoams and Nanoporous Films from Polymeric Matrices

The inherent tendency of the hexafluoroisopropylidene group to increase free volume can be leveraged to create highly porous materials known as nanofoams or nanoporous films. These materials are of interest for applications ranging from low-dielectric insulators to separation membranes and catalyst supports.

A common method to create these structures is the "nanofoam" approach, which utilizes block copolymers. ibm.com A thermally stable polyimide block, often derived from a highly fluorinated monomer like 2,2-bis(4-aminophenyl)hexafluoropropane, is combined with a thermally labile (degradable) block. acs.org After casting a film of the block copolymer, a microphase separation occurs. A subsequent thermal treatment decomposes and removes the labile block, leaving behind pores with sizes and shapes corresponding to the original copolymer morphology. ibm.com This technique can generate pores in the nanometer range. The resulting nanoporous polyimide films possess good mechanical properties and can achieve very low dielectric constants (e.g., ~2.3) due to the introduction of air-filled voids (air has a Dk of ~1). ibm.com This demonstrates a direct application of the structural characteristics imparted by the 2,2-bis(phenyl)hexafluoropropane moiety in the creation of advanced nanoporous materials.

Application in High-Temperature Adhesive Systems

The incorporation of the 2,2-bis(phenyl)hexafluoropropane moiety, derived from this compound, into polymer backbones has been a key strategy in the development of high-performance, high-temperature adhesive systems. The unique properties conferred by the hexafluoroisopropylidene (6F) group, such as increased thermal stability, enhanced solubility, and improved dielectric properties, make these materials particularly suitable for demanding applications in aerospace, electronics, and automotive industries where reliable bonding at elevated temperatures is critical. specialchem.com

The primary application of these derivatives is in the formulation of thermoplastic polyimide adhesives. google.com Polyimides are renowned for their exceptional thermal and oxidative stability. researchgate.net The introduction of the bulky, fluorine-containing 6F group disrupts chain packing, which lowers the glass transition temperature (Tg) for easier processing while maintaining high thermal decomposition temperatures. researchgate.net

Research has demonstrated that thermoplastic polyimides synthesized from aromatic tetracarboxylic dianhydrides and diamines containing the hexafluoropropane structure, such as 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, exhibit excellent adhesive properties for various substrates, including polyimide films and metals. google.com These adhesives are typically applied as a polyamic acid precursor solution, which is then cured in-situ by applying heat and light pressure. google.com

A significant advantage of these adhesive systems is their ability to form tenacious bonds without the need for surface abrasion of the substrates, such as polyimide films. google.com The resulting bond has been shown to be exceptionally strong, in some cases stronger than the polyimide film substrate itself, even after exposure to temperatures as high as 425°C. google.com This high-temperature performance is critical for applications like bonding flexible printed circuits or multilayer electronic components that experience significant thermal cycling. googleapis.com

The table below summarizes the performance of a high-temperature adhesive derived from a hexafluoropropane-containing diamine when used to bond Kapton® polyimide film.

Table 1: Peel Strength of Polyimide Adhesive on Kapton® Film

| Test Condition | Peel Strength (lbs/in) | Failure Mode |

|---|---|---|

| Room Temperature | > 4.5 | Film Tearing |

| After 1000 hours at 250°C | > 4.5 | Film Tearing |

| After heating to 425°C | > 4.5 | Film Tearing |

Data sourced from research on thermoplastic polyimides derived from 2,2-bis[4-(aminophenoxy)phenyl]hexafluoropropane and benzophenone (B1666685) tetracarboxylic acid. google.com

The data clearly indicates that the adhesive bond remains robust and exceeds the cohesive strength of the polyimide film itself, even after prolonged exposure to high temperatures.

Further research into adhesive compositions has explored blending these polyamic acids with other components, such as bis-maleimide compounds, to create thermosetting systems. googleapis.com These formulations aim to lower the processing temperatures required for thermopressing (ideally below 250°C) while retaining excellent heat resistance and flexibility, making them suitable for producing flexible and multilayer printed circuit boards. googleapis.com The molecular structure of the diamine, particularly the presence of the 6F group, is crucial in lowering the glass transition temperature of the resulting polyimide, which is a key factor in reducing the final curing temperature. googleapis.com

The thermal stability of these adhesives is a primary attribute. Polyimides derived from monomers like 4,4′-(2,2-hexafluoroisopropylidene)bis(phthalic anhydride) (6FDA) are noted for their high thermal stability, with weight loss of less than 2% after 60 minutes at 350°C being a reported characteristic for some formulations. google.com

Table 2: Properties of High-Temperature Adhesives

| Property | Value | Polymer System |

|---|---|---|

| Service Temperature | Up to 370°C (700°F) | Polyimide from 2,2-bis[(4-aminophenoxy)phenyl]hexafluoropropane and BTDA |

| Bond Strength | Stronger than polyimide film at 425°C | Polyimide from 2,2-bis[4-(aminophenoxy)phenyl]hexafluoropropane and BTDA |

| Thermal Stability (TGA, 5% wt. loss) | > 500°C | Typical for 6F-containing polyimides |

Data compiled from various studies on high-temperature polyimide adhesives. google.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |

| 2,2-bis[4-(aminophenoxy)phenyl]hexafluoropropane |

| 4,4′-(2,2-hexafluoroisopropylidene)bis(phthalic anhydride) (6FDA) |

| Benzophenone tetracarboxylic acid |

| Pyromellitic dianhydride |

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2,2-Bis(4-bromophenyl)hexafluoropropane and related compounds often relies on traditional methods that may involve harsh reaction conditions or environmentally challenging reagents. Future research is anticipated to focus on the development of novel and sustainable synthetic routes. This includes the exploration of greener solvents, catalyst systems with higher efficiency and recyclability, and processes that minimize waste generation. For instance, methodologies moving away from corrosive acids like hydrogen fluoride, which is used in the synthesis of analogous compounds like 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, are of high interest. google.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of next-generation synthetic protocols. pageplace.de

Rational Design of New Derivatives with Tailored Functionalities

The bromine atoms on the phenyl rings of this compound serve as versatile handles for a wide array of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This opens up avenues for the rational design of new derivatives with precisely tailored functionalities. Future research will likely focus on synthesizing derivatives with specific electronic, optical, or biological properties. For example, the introduction of chromophoric or fluorophoric moieties could lead to new materials for optical applications. researchgate.net Furthermore, the synthesis of derivatives with enhanced thermal stability, specific solubility characteristics, or the ability to self-assemble into ordered structures will be a key area of investigation. mdpi.comresearchgate.net The design of functionalized derivatives for applications in pharmaceuticals and agrochemicals, inspired by the biological activity of other complex halogenated compounds, also presents a promising research direction. rsc.org

Development of Advanced Polymer Architectures and Composites

The di-functional nature of this compound and its derivatives makes it an excellent building block for the synthesis of advanced polymers. Future research is expected to explore the creation of complex polymer architectures beyond simple linear chains, such as branched, hyperbranched, and dendritic structures. nih.gov These complex architectures can lead to materials with unique rheological, mechanical, and processing properties. Furthermore, the incorporation of this compound into polymer composites is an area ripe for exploration. For instance, its use as a monomer or an additive in dental restorative composites has been investigated for related bisphenol compounds to reduce volumetric shrinkage during polymerization. nih.govnih.gov The development of composites where the fluorinated moiety enhances properties like chemical resistance, thermal stability, or dielectric performance will be a significant focus.

Investigation of Synergistic Effects in Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that are not present in the individual constituents. Future research will likely investigate the use of this compound and its derivatives in the creation of novel hybrid materials. For example, incorporating this molecule into metal-organic frameworks (MOFs) or as a surface modifier for inorganic nanoparticles could lead to materials with enhanced gas sorption capacities, catalytic activities, or sensing capabilities. The interaction between the organic fluorinated component and the inorganic framework could lead to unforeseen synergistic effects, a key area for fundamental research. nih.gov

Potential in Advanced Separation Membranes and Gas Storage

Polymers containing the hexafluoroisopropylidene group are well-known for their excellent gas permeability and selectivity, making them prime candidates for membrane-based gas separation. google.comresearchgate.net Future research will continue to build on this, focusing on the synthesis of novel polyimides and other polymers derived from this compound for applications in areas such as carbon capture, hydrogen purification, and natural gas sweetening. nih.govresearchgate.net The bulky, rigid structure imparted by the hexafluoropropane unit can create high free volume in the polymer matrix, facilitating gas transport. The bromine atoms offer a route to further modify the polymer, for example, by cross-linking to enhance selectivity and stability. In the realm of gas storage, the development of microporous organic polymers (MOPs) from this building block could lead to materials with high surface areas and tailored pore sizes for the storage of gases like hydrogen and methane. rsc.orgmdpi.comscispace.com

| Application Area | Polymer Type | Target Gases | Potential Advantage |

| Gas Separation | Polyimides | CO2, CH4, H2, N2 | High permeability and selectivity |

| Gas Storage | Microporous Organic Polymers | H2, CH4, CO2 | High surface area and tunable porosity |

Application in Specialized Optical and Optoelectronic Devices

The presence of the hexafluoropropane group can lead to polymers with low dielectric constants, high optical transparency, and low refractive indices, which are desirable properties for materials used in optical and optoelectronic devices. titech.ac.jpnih.gov Fluorinated polyimides, for instance, have been studied for their potential in optoelectronic components due to their low optical loss. titech.ac.jpsemanticscholar.org Future research is expected to explore the synthesis of materials derived from this compound with specific optical properties. The high fluorine content can contribute to a low dielectric constant, which is beneficial for interlayer dielectrics in microelectronics. titech.ac.jp The modification of the aromatic rings could be used to tune the refractive index or to introduce non-linear optical properties. The development of these materials could find applications in waveguides, optical coatings, and as components in advanced electronic displays. researchgate.netresearchgate.netresearchgate.net

| Property | Advantage for Optoelectronics | Potential Application |

| Low Refractive Index | Reduced light scattering | Optical waveguides, anti-reflective coatings |

| High Optical Transparency | Minimal signal loss | Optical fibers, lenses |

| Low Dielectric Constant | Reduced signal delay and cross-talk | Interlayer dielectrics in integrated circuits |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.